molecular formula C8H11NO2S B1527379 Ethyl 4-ethylthiazole-2-carboxylate CAS No. 79247-88-4

Ethyl 4-ethylthiazole-2-carboxylate

Cat. No.: B1527379
CAS No.: 79247-88-4
M. Wt: 185.25 g/mol
InChI Key: SZBLTQUPTGKZAV-UHFFFAOYSA-N
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Description

Context within Heterocyclic Chemistry and Thiazole (B1198619) Compounds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Among these, thiazoles are a prominent class of five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. nih.govkuey.net The thiazole ring is a significant structural motif, or "scaffold," found in a variety of natural products and synthetic compounds with diverse biological activities. nih.gov

A cornerstone example of a natural product containing the thiazole ring is Vitamin B1, also known as thiamine, which is essential for metabolic processes. nih.govtandfonline.com The thiazole core is also integral to the structure of globally important pharmaceuticals like penicillin. nih.gov The versatility of the thiazole nucleus is further demonstrated by its presence in a wide array of drugs, including the antimicrobial sulfazole, the antiretroviral ritonavir, and the antifungal abafungin. nih.gov Beyond medicine, thiazole derivatives like mercaptobenzothiazole are used industrially as vulcanizing accelerators. nih.gov The inherent chemical properties and the proven biological importance of the thiazole scaffold make its derivatives, such as Ethyl 4-ethylthiazole-2-carboxylate, subjects of significant interest for the development of new functional molecules. kuey.netnih.gov

Historical Development and Academic Significance of Thiazole-2-carboxylates

The chemistry of thiazoles has been steadily developing since the pioneering work of Hantzsch and Weber in the late 19th century. nih.govtandfonline.com The Hantzsch thiazole synthesis remains a classical and widely used method for constructing the thiazole ring, and numerous other synthetic routes have since been developed. pharmaguideline.comeurekaselect.com

The introduction of a carboxylic acid or its ester derivative, such as an ethyl carboxylate, at the 2-position of the thiazole ring is of particular academic significance. This functional group acts as a versatile chemical "handle," allowing for a wide range of subsequent chemical modifications. Historically, the synthesis of compounds like thiazole-2-carboxylic acid was challenging. However, the development of methods involving halogen-metal exchange reactions, such as the conversion of 2-bromothiazole (B21250) into a thiazolyllithium intermediate, provided a more convenient pathway to these carboxylic acids. researchgate.net

The ability to readily synthesize thiazole-2-carboxylates has made them valuable building blocks in medicinal chemistry. The ester or acid can be converted into amides, hydrazides, and other functional groups, enabling the creation of large libraries of new compounds for biological screening. nih.govacs.org For instance, research has shown that the presence of a primary carboxamide group on a thiazole ring can significantly enhance the potency of kinase inhibitors. rsc.org This highlights the strategic importance of the carboxylate group at the C-2 position for designing new therapeutic agents.

Overview of Current Research Trends in this compound Studies

While dedicated studies on this compound are limited, current research on structurally analogous compounds provides a clear indication of its likely applications. The primary trend is the use of such molecules as intermediates in the synthesis of more complex, biologically active compounds.

A compelling example is the development of 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, a compound structurally very similar to this compound. A patented synthetic route for this molecule highlights its role as a key intermediate in the preparation of APJ receptor agonist compounds. google.com This suggests that this compound could similarly serve as a precursor for novel therapeutics targeting various receptors and enzymes.

Furthermore, there is significant interest in thiazole carboxamides as potential inhibitors of c-Met kinase, a target in cancer therapy. nih.gov Researchers design and synthesize libraries of these compounds to explore structure-activity relationships, and molecules like this compound are ideal starting points for such investigations. The ethyl group at the 4-position and the ethyl carboxylate at the 2-position can be systematically modified to optimize binding to biological targets. Another area of active research is the development of thiazole-based COX inhibitors, where celecoxib (B62257) serves as a benchmark, and novel thiazole carboxamide derivatives are being explored for their anticancer properties. acs.org Therefore, the current research landscape positions this compound as a valuable building block for the discovery and development of new drugs.

Properties

IUPAC Name

ethyl 4-ethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLTQUPTGKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Ethylthiazole 2 Carboxylate

Established Synthetic Pathways and Reaction Schemes

The most prominent and widely utilized method for synthesizing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis, first reported in 1887. researchgate.net This method generally involves the condensation reaction between an α-haloketone and a thioamide. bepls.com Variations of this pathway, along with others like the Cook-Heilbron synthesis, form the classical basis for creating substituted thiazoles. bepls.commedmedchem.com

For Ethyl 4-ethylthiazole-2-carboxylate, a common Hantzsch-type approach involves the cyclocondensation of a thioamide derived from an ethyl glyoxylate equivalent and an appropriate α-haloketone. The reaction scheme typically proceeds as follows:

Step 1: Thioamide Formation: An appropriate amide is treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield the necessary thioamide precursor.

Step 2: Cyclization: The thioamide is then reacted with an α-haloketone, such as 1-bromo-2-butanone, in a suitable solvent. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-haloketone, followed by intramolecular condensation and dehydration to form the thiazole ring.

A representative reaction scheme is illustrated below:

Scheme 1: Hantzsch Synthesis of a Substituted Thiazole Reaction scheme showing the general Hantzsch synthesis pathway for a thiazole derivative. (Note: This is a generalized scheme. Specific precursors for this compound would be ethyl 2-thiooxamate and 1-halo-2-butanone.)

Alternative historical methods for thiazole synthesis include the Robinson-Gabriel and the Cook–Heilborn syntheses, although the Hantzsch method remains favored for its simplicity and versatility. bepls.com

Precursor Compounds and Starting Material Chemical Transformations

The successful synthesis of this compound is critically dependent on the selection of appropriate precursor compounds. Based on the Hantzsch pathway, the key starting materials are a thioamide and an α-halocarbonyl compound.

Precursor TypeSpecific Compound ExampleRole in Synthesis
Thioamide Component Ethyl 2-thiooxamateProvides the N1, C2, and S atoms of the thiazole ring and the ester group at the C2 position.
α-Halocarbonyl Component 1-bromo-2-butanone or 1-chloro-2-butanoneProvides the C4 and C5 atoms of the thiazole ring and the ethyl group at the C4 position.

The core chemical transformation is a cyclocondensation reaction. This process involves the formation of two new bonds (a C-S bond and a C-N bond) to construct the five-membered heterocyclic ring. The reaction is driven by the nucleophilicity of the sulfur in the thioamide and the electrophilicity of the carbonyl and α-carbon in the haloketone. The final step is a dehydration event that results in the stable, aromatic thiazole ring system.

In some related syntheses, precursors like ethyl acetoacetate are first halogenated using reagents such as N-bromosuccinimide (NBS) to create an intermediate α-haloketoester, which then reacts with a thioamide. tandfonline.com

Strategic Considerations in Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.

ParameterConsiderations and Common ConditionsImpact on Synthesis
Solvent Ethanol (B145695) is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point. google.com Other polar solvents may also be employed.Affects reactant solubility, reaction rate, and work-up procedures.
Temperature Reactions are often heated to reflux (e.g., 60-85°C) to ensure the reaction proceeds to completion in a reasonable timeframe. google.comgoogle.comHigher temperatures increase the reaction rate but may also lead to the formation of undesired side products.
Catalyst While the Hantzsch synthesis can proceed without a catalyst, a base (e.g., sodium carbonate) is sometimes added to neutralize the hydrogen halide formed during the reaction, which can drive the equilibrium toward the products. google.comCan improve reaction efficiency and yield.
Reaction Time Typically ranges from a few hours to overnight, depending on the reactivity of the substrates and the temperature. google.comgoogle.comMonitored by techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. tandfonline.com
Work-up Procedure Involves cooling the reaction mixture, filtering any solids, and often using purification techniques like recrystallization or column chromatography to isolate the pure product. tandfonline.comgoogle.comCritical for removing unreacted starting materials, by-products, and achieving high purity of the target compound.

Advanced Synthetic Techniques for Thiazole Ring Formation

Modern organic synthesis has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of thiazole ring formation.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. bepls.commedmedchem.com This technique provides rapid and uniform heating, which can lead to higher yields and cleaner reaction profiles. bepls.com

Ultrasonic Irradiation: Similar to microwave synthesis, sonication provides an alternative energy source that can promote the reaction between precursors, sometimes under milder conditions or in greener solvents. medmedchem.com

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most of the atoms from the reactants. medmedchem.com MCRs are highly efficient and align well with the principles of green chemistry.

Novel Catalytic Systems: Research into new catalysts, such as copper-based systems for C-H bond functionalization, offers new ways to construct and modify the thiazole scaffold under milder conditions. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability compared to traditional batch processing.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safer for human health. uobasrah.edu.iq Significant progress has been made in applying these principles to the synthesis of thiazole derivatives. bepls.com

Green Chemistry PrincipleApplication in Thiazole Synthesis
Use of Greener Solvents Employing environmentally friendly solvents like water, ethanol, or polyethylene glycol (PEG) instead of hazardous chlorinated solvents is a key strategy. bepls.commedmedchem.comuobasrah.edu.iq Deep eutectic solvents (DESs) are also emerging as a promising class of green solvents. mdpi.com
Energy Efficiency Microwave-assisted and ultrasonic-mediated synthesis methods reduce energy consumption by significantly shortening reaction times compared to conventional heating. bepls.com
Atom Economy Designing syntheses, such as one-pot and multicomponent reactions, that maximize the incorporation of material from the starting compounds into the final product, thus reducing waste. medmedchem.comtandfonline.com
Catalysis The use of recyclable green catalysts or solid-supported catalysts can replace stoichiometric reagents, leading to milder reaction conditions and a reduction in chemical waste. bepls.commedmedchem.com
Waste Prevention One-pot procedures minimize waste by eliminating the need for intermediate work-up and purification steps, which often involve additional solvents and materials. tandfonline.com

By integrating these advanced and green techniques, the synthesis of this compound can be made more efficient, sustainable, and environmentally responsible.

Chemical Reactivity and Functional Group Transformations of Ethyl 4 Ethylthiazole 2 Carboxylate

Hydrolysis and Carboxylic Acid Derivatization

The ester moiety in ethyl 4-ethylthiazole-2-carboxylate is susceptible to hydrolysis, a fundamental reaction that converts the ethyl ester into the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with a saturated methanolic solution of potassium hydroxide, followed by acidification with a dilute acid like hydrochloric acid. researchgate.net The resulting 4-ethylthiazole-2-carboxylic acid serves as a valuable intermediate for the synthesis of other derivatives.

One significant derivatization is the Hunsdiecker reaction, which can be used for the bromination of the thiazole (B1198619) core. researchgate.netbeilstein-archives.org This reaction, however, often requires the use of silver or mercury salts of the carboxylic acid and can involve environmentally hazardous solvents. researchgate.net Greener alternatives are being explored to mitigate these issues. beilstein-archives.org

Another important application of the carboxylic acid derivative is in decarboxylative cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon bonds by coupling the thiazole carboxylic acid with aryl halides. This transformation typically employs a bimetallic catalytic system, such as palladium in conjunction with a silver salt, to facilitate both decarboxylation and cross-coupling. acs.org

Reduction Chemistry of the Ester Moiety

The ester group of this compound can be reduced to an alcohol, providing another avenue for functionalization. The specific product of the reduction depends on the reducing agent and reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, 4-ethylthiazole-2-methanol. This transformation is a standard procedure in organic synthesis for converting esters to alcohols.

Milder reducing agents can also be utilized for more selective transformations. The choice of reducing agent allows for controlled modifications of the ester group, expanding the synthetic utility of the parent molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring in this compound can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the substituents present. The electron-withdrawing nature of the 2-carboxylate group deactivates the ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution may occur. For instance, nitration of thiazole derivatives can be challenging due to the high reactivity of the ring, often leading to complex mixtures. rsc.org

Nucleophilic substitution reactions are also a key feature of thiazole chemistry. numberanalytics.comutexas.edu The presence of a good leaving group on the thiazole ring allows for its displacement by a nucleophile. utexas.edu The reactivity of the thiazole ring towards nucleophiles is enhanced by the electron-withdrawing ester group. These reactions can proceed through various mechanisms, including S_N2, which involves a backside attack by the nucleophile. youtube.com

Modifications at the Ethyl Group (Position 4) on the Thiazole Ring

While the primary focus of reactivity studies often lies on the ester and the thiazole ring itself, the ethyl group at position 4 can also be a site for chemical modification. For instance, radical bromination could potentially introduce a bromine atom at the benzylic-like position of the ethyl group, which can then be subjected to further nucleophilic substitution reactions.

Additionally, oxidation of the ethyl group could lead to the corresponding acetylthiazole derivative. The specific conditions required for these transformations would need to be carefully optimized to avoid side reactions on the more reactive thiazole ring and ester functionality.

Catalytic Cross-Coupling Reactions for Further Functionalization

Catalytic cross-coupling reactions represent a powerful tool for the extensive functionalization of the thiazole core in this compound. numberanalytics.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.commdpi.com

Several types of cross-coupling reactions are applicable to thiazole derivatives:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a thiazole boronic acid or ester with an aryl or alkyl halide. numberanalytics.com

Stille Coupling: In this reaction, a thiazole stannane (B1208499) is coupled with an aryl or alkyl halide. numberanalytics.com

Heck Coupling: This reaction facilitates the alkenylation of the thiazole ring. For example, Pd(II)-catalyzed oxidative Heck coupling has been used for the direct alkenylation of thiazole-4-carboxylates. mdpi.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties onto the thiazole ring. beilstein-archives.org

Negishi Coupling: This involves the coupling of a thiazole organozinc reagent with an aryl or alkyl halide. numberanalytics.com

Design, Synthesis, and Evaluation of Ethyl 4 Ethylthiazole 2 Carboxylate Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies of Thiazole-2-carboxylate Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the thiazole-2-carboxylate scaffold, extensive research has elucidated the roles of different substituents and structural modifications in determining the potency and selectivity of these compounds across various biological targets.

Thiazole (B1198619) derivatives have been identified as promising candidates for applications in both pharmaceuticals and pesticides due to their diverse physiological activities. researchgate.net In the realm of anticancer research, SAR studies have been particularly fruitful. For instance, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) were developed based on modifications of a lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). nih.gov These studies revealed that replacing a lipid chain with a bulky aromatic group at the 4-amide position could maintain antiproliferative activity. nih.gov Further modifications to the "A," "B," and "C" rings and the linker of the SMART compounds improved their activity against melanoma and prostate cancer cells from the micromolar to the low nanomolar range, with the mechanism of action identified as the inhibition of tubulin polymerization. nih.gov

In another study targeting c-Met kinase for cancer treatment, a series of thiazole/thiadiazole carboxamide derivatives were synthesized. nih.gov The SAR exploration indicated that using a thiazole-2-carboxamide moiety as a 5-atom linker could lead to potent c-Met inhibitory activity, with several compounds exhibiting IC₅₀ values comparable to the established inhibitor, foretinib. nih.gov

The utility of these scaffolds extends to other therapeutic areas. In a program to develop Vascular Adhesion Protein-1 (VAP-1) inhibitors for diabetic macular edema, structural modifications of a thiazole derivative identified from high-throughput screening led to a compound with potent human VAP-1 inhibitory activity (IC₅₀ of 230 nM). nih.gov

Furthermore, research into ethyl 2-substituted-aminothiazole-4-carboxylate analogs has demonstrated significant antitumor potential. nih.gov One analog, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable activity against the RPMI-8226 leukemia cell line with a GI₅₀ value of 0.08 μM. nih.gov

The following tables present data from SAR studies on different thiazole-2-carboxylate derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Thiazole Carboxamide Derivatives as c-Met Kinase Inhibitors nih.gov

CompoundModificationc-Met IC₅₀ (nM)
51ahThiazole-2-carboxamide linker9.26
51akThiazole-2-carboxamide linker3.89
51alThiazole-2-carboxamide linker5.23
51amThiazole-2-carboxamide linker2.54
51anThiazole-2-carboxamide linker3.73
51w (Reference)-24.27

Table 2: SAR of Thiazole Carboxamide Derivatives as COX Inhibitors acs.org

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
2a2.6480.9582.766
2b0.2390.1911.251
2j1.4420.9571.507
Celecoxib (B62257) (Reference)0.0480.00223.8

Synthetic Strategies for Novel Analogues of Ethyl 4-ethylthiazole-2-carboxylate

The synthesis of novel analogues of this compound relies on established and versatile methods in heterocyclic chemistry. The construction of the core thiazole ring and the subsequent modification of its substituents are key steps in these strategies.

A common approach to forming the thiazole ring is through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the synthesis of more complex derivatives, multi-step reaction sequences are often employed. For example, the synthesis of 2-aryl-thiazole-4-carboxylic acid derivatives can start from L- or D-cysteine and an appropriate benzonitrile, which react to form a (4R)- or (4S)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid intermediate. nih.gov This thiazoline (B8809763) ring can then be oxidized to the aromatic thiazole ring using reagents like 1-bromotrichloromethane (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Amide coupling reactions are frequently used to introduce diversity. For instance, the carboxylic acid group of a thiazole intermediate can be coupled with various anilines or other amines using standard coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This method was used to prepare a series of thiazole carboxamide derivatives investigated as COX inhibitors. acs.org

The synthesis of ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates utilized ethyl 4,4,4-trifluoroacetoacetate as a starting material to introduce the trifluoromethyl group. researchgate.net The general process for creating libraries of analogues involves synthesizing a core thiazole intermediate, followed by parallel reactions to introduce a variety of substituents. nih.govjst.go.jp

After synthesis, the target compounds are typically purified using techniques like flash column chromatography on silica (B1680970) gel. nih.gov The final structures are rigorously confirmed through analytical methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govresearchgate.net

Impact of Substituent Effects on Chemical and Biological Profiles

The chemical and biological profiles of thiazole-2-carboxylate derivatives are highly sensitive to the nature and position of substituents on the thiazole ring and its appended functional groups. The electronic and steric properties of these substituents play a pivotal role in modulating a compound's activity.

The introduction of fluorine-containing groups, such as trifluoromethyl (-CF₃), often leads to significant changes in biological activity. In a study on herbicidal compounds, analogues bearing a trifluoromethyl group on the thiazole ring showed higher herbicidal activity against several weed species compared to their fluorine-free counterparts. researchgate.net This enhancement is often attributed to the strong electron-withdrawing nature and increased lipophilicity conferred by the -CF₃ group.

Conversely, in a study on c-Met kinase inhibitors, the introduction of mono-electron-donating groups (EDGs) onto a reference compound resulted in decreased potency. nih.gov This suggests that for this particular target, an electron-deficient aromatic system may be more favorable for binding and inhibition.

The steric bulk and conformational effects of substituents are also critical. In the development of COX inhibitors, the introduction of a methyl group at the C4-position of the thiazole ring was found to positively influence the geometrical conformation of the molecule. acs.org This improved "fitting geometry" was believed to contribute to enhanced inhibitory potency against both COX-1 and COX-2 enzymes. acs.org

Table 3: Influence of Substituents on the Biological Activity of Thiazole Derivatives

SubstituentPositionObserved EffectBiological Target/ActivityReference
Trifluoromethyl (-CF₃)Thiazole RingIncreased ActivityHerbicidal researchgate.net
Mono-Electron-Donating Groups (EDGs)Phenyl RingDecreased Potencyc-Met Kinase nih.gov
Methyl (-CH₃)Thiazole Ring (C4)Improved Potency (Enhanced "Fitting Geometry")COX Enzymes acs.org
Guanidine GroupSide ChainPotent InhibitionVAP-1 nih.gov

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure and stereochemistry of drug molecules are critical determinants of their interaction with biological targets. For derivatives of this compound, these considerations are important, particularly during the synthetic design phase.

Stereochemistry becomes especially important when chiral centers are present in the molecule. This is often relevant in the synthesis of thiazole precursors. For example, when L-cysteine or D-cysteine is used as a starting material, it creates a chiral center in the resulting thiazolidine (B150603) (or dihydro-thiazole) intermediate, leading to the formation of specific (4R) or (4S) stereoisomers. nih.gov However, a key synthetic step in creating many final thiazole derivatives is the dehydrogenation or oxidation of this thiazolidine ring to form the aromatic thiazole. nih.gov This process of aromatization results in the loss of the chiral center at the C4 position, meaning that both the (4R) and (4S) precursors yield the same final achiral thiazole product. nih.gov

Therefore, for derivatives where the final structure contains the aromatic thiazole core, stereochemical considerations are primarily focused on any chiral centers that may exist within the substituents attached to the ring, rather than the ring itself. The specific spatial orientation of these substituent groups can be crucial for achieving the desired biological effect.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Ethylthiazole 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including Ethyl 4-ethylthiazole-2-carboxylate and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, chemists can piece together the precise connectivity of atoms within the molecule.

In derivatives of this compound, the signals corresponding to the core structure are readily identifiable. For instance, in the ¹³C NMR spectrum of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the ethoxy group carbons (–OCH₂ and –CH₃) appear in the aliphatic region at approximately 60.9 ppm and 14.6 ppm, respectively. nih.gov The carbonyl carbon of the ester and the C-2 carbon of the thiazole (B1198619) ring are typically observed further downfield, at shifts like 161.7 ppm and 168.2 ppm. nih.gov The thiazole ring's C-4 and C-5 carbons also show characteristic signals. nih.gov

Proton NMR spectra provide complementary information. The ethyl ester protons typically manifest as a quartet for the methylene (B1212753) (–OCH₂) group and a triplet for the methyl (–CH₃) group, a result of spin-spin coupling. The protons attached to the thiazole ring and any substituents will have chemical shifts and coupling patterns that are highly dependent on their electronic environment. For example, studies on related thiazole derivatives have utilized ¹H-NMR to confirm the successful synthesis of the target compounds. cbijournal.comnanobioletters.com

The structural elucidation is often aided by two-dimensional (2D) NMR techniques, which can reveal correlations between protons and carbons, confirming the assignment of signals that may be ambiguous in 1D spectra.

Table 1: Representative ¹³C NMR Chemical Shifts for an Ethyl Thiazole-4-carboxylate Derivative Data sourced from a study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. nih.gov

Carbon AtomChemical Shift (ppm)
Ester C=O161.7
Thiazole C-2168.2
Thiazole C-4143.3
–OCH₂–60.9
–CH₃14.6
Benzylidene –CH=137.6
Aromatic Carbons125.2 - 147.9

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound and its derivatives, MS provides vital confirmation of the compound's identity and connectivity.

Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. For example, the mass spectrum of ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related heterocyclic ester, shows a molecular ion peak at m/z 260. rsc.org

The fragmentation of these molecules under mass spectrometric conditions often follows predictable pathways. Common fragmentation patterns for ethyl carboxylate derivatives include the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule. researchgate.netasianpubs.org The thiazole ring itself can also undergo cleavage. Studies on related pyrimidinethiones and thiazolo[3,2-a]pyrimidines show that fragmentation often begins with the loss of side functional groups, followed by the cleavage of the heterocyclic rings, with the pyrimidine (B1678525) ring often being more stable than the thiazole ring. sapub.org The analysis of these fragment ions allows researchers to piece together the structure of the original molecule.

Table 2: Common Fragmentation Pathways in Mass Spectrometry of Related Heterocyclic Esters Based on general principles and data from related pyrazolopyridine carboxylates. researchgate.netasianpubs.org

Initial IonNeutral LossFragment Description
[M]⁺•CH₂CH₃Loss of the ethyl group
[M]⁺C₂H₅OHElimination of an ethanol molecule
[M-C₂H₅OH]⁺COLoss of carbon monoxide
[M]⁺•COOCH₂CH₃Loss of the entire ethyl carboxylate group

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For derivatives of this compound, SC-XRD studies have been crucial for confirming their synthesized structures. researchgate.netunist.ac.kr For instance, the analysis of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate revealed a nearly planar geometry with extended conjugation. unist.ac.kr X-ray analysis of another substituted thiazole derivative showed that the thiazole ring is coplanar with an attached aromatic ring, with a specific angle of 6.37(7)° between the two planes. nih.gov

These studies also elucidate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. unist.ac.kr Understanding this solid-state architecture is critical, as these intermolecular forces can influence the material's physical properties. The molecular structure of a related compound, ethyl 4H-pyran-4-one-2-carboxylate, shows a completely planar heterocyclic ring, with the crystal structure consisting of parallel ribbons formed by double rows of molecules linked by weak C-H···O hydrogen bonds. mdpi.com

Table 3: Crystallographic Data for a Representative Thiazole Derivative Data for ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123(3)
b (Å)7.4590(15)
c (Å)14.789(3)
β (°)113.843(3)
Volume (ų)1421.4(5)
Z (molecules/unit cell)4

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

For this compound and its derivatives, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups. cbijournal.comresearchgate.net The most prominent absorption band is typically the C=O stretching vibration of the ester group, which appears in the region of 1700-1730 cm⁻¹. For example, in one derivative, this peak was observed at 1729 cm⁻¹. rsc.org Other important vibrations include the C=N and C-S stretches of the thiazole ring, and the C-O stretch of the ester. The characterization of ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and a bromo-substituted analogue was accomplished using FT-IR alongside other spectroscopic methods. researchgate.net

Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. Together, these techniques provide a detailed fingerprint of the molecule's functional groups.

Table 4: Characteristic FT-IR Absorption Frequencies for a Thiazole Derivative Data from a study on a substituted ethyl-tetrahydropyrimidine-5-carboxylate. rsc.org

Functional GroupVibration TypeFrequency (cm⁻¹)
N-HStretch3477
C-H (aliphatic)Stretch2971
C=O (ester)Stretch1729
C=C / C=NStretch1640

Chiroptical Spectroscopy for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center is introduced into the molecule, for example by substitution at the ethyl group on the thiazole ring or by the addition of a chiral substituent elsewhere, these techniques become indispensable.

Chiroptical spectroscopy measures the differential interaction of the molecule with left- and right-circularly polarized light. The resulting spectrum can be used to:

Determine the absolute configuration of a chiral center, often by comparing experimental data with theoretical calculations.

Assess enantiomeric purity , as the magnitude of the chiroptical signal is proportional to the excess of one enantiomer over the other.

Study conformational changes in chiral molecules, as the chiroptical properties are highly sensitive to the molecule's three-dimensional shape.

While no specific chiroptical data for derivatives of this compound were found in the provided search context, the application of these techniques would be a critical step in the characterization of any newly synthesized chiral analogues. The synthesis of chiral thiazole-containing compounds is an active area of research, and their stereochemical properties are key to their potential biological activity.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Ethylthiazole 2 Carboxylate

Electronic Structure Calculations and Quantum Chemical Characterization

Electronic structure calculations, primarily using Density Functional Theory (DFT), are fundamental to characterizing thiazole (B1198619) derivatives. These calculations provide information about the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, in a study of various thiazole-pyrazole analogues, DFT calculations revealed that the configuration of their HOMO and LUMO orbitals was consistent across most analogues, suggesting predictable electronic behavior. nih.gov In another study on thiazole-based Schiff base compounds, DFT calculations showed small band gap energies ranging from 1.795 to 2.242 eV, indicating good reactivity. nih.gov

Electrostatic Potential (ESP) maps are another valuable output of electronic structure calculations. These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For thiazole derivatives, ESP maps help locate potential sites for intermolecular interactions, such as hydrogen bonding, which are critical for binding to biological targets. researchgate.net

Table 1: Frontier Orbital Energies from DFT Studies on Thiazole Derivatives This table presents representative data from computational studies on various thiazole derivatives, illustrating typical HOMO-LUMO energy values.

This is an interactive table. You can sort and filter the data.

Compound Class Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Thiazole-Pyrazole Analogues DFT Varies Varies N/A nih.gov
Thiazole-Based Schiff Bases DFT Varies Varies 1.795 - 2.242 nih.gov

Note: Specific energy values are highly dependent on the exact molecular structure and computational method used.

Molecular Modeling and Dynamics Simulations of Thiazole Systems

Molecular modeling encompasses a range of computational techniques to build, visualize, and simulate the behavior of molecules. For thiazole systems, molecular dynamics (MD) simulations are particularly insightful. MD simulations calculate the motion of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility and stability.

MD simulations are frequently used to study the stability of a ligand, such as a thiazole derivative, when bound to a protein. For example, in a study of novel thiazole-naphthalene derivatives as tubulin inhibitors, a 30-nanosecond MD simulation was performed to analyze the stability of the compound within the protein's binding site. nih.gov The root-mean-square deviation (RMSD) of the protein backbone was calculated over the simulation time to ensure the system remained stable, thus validating the docking results and providing confidence in the predicted binding mode. nih.gov Such simulations offer a deeper understanding of the intermolecular interactions that stabilize the ligand-protein complex, which cannot be obtained from static docking studies alone. nih.govresearchgate.net

Rational Design Approaches for Ethyl 4-ethylthiazole-2-carboxylate-Based Molecules

Rational design uses computational methods to create new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. For thiazole-based molecules, this approach often begins with a known biological target. mdpi.com

Molecular docking, a key tool in rational design, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This allows researchers to design modifications to the core thiazole structure to enhance binding affinity and selectivity. For example, researchers designing novel anti-HIV agents used molecular docking to guide the inclusion of specific pharmacophores into a thiazole/thiazolidinone scaffold. mdpi.com The design process identified that hydrophobic interactions with amino acid residues like Tyr181, Tyr188, and Trp229 were crucial for potent inhibition, leading to the synthesis of compounds with enhanced activity. mdpi.com

Pharmacophore modeling is another important aspect of rational design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This "pharmacophore" then serves as a template for designing new molecules that fit the model, increasing the probability of discovering potent compounds. researchgate.netnih.govresearchgate.net

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational methods can predict the reactivity of thiazole derivatives and the likely pathways of their chemical reactions. DFT calculations are again central to this, providing quantum chemical reactivity descriptors. researchgate.net

Ligand-Protein Interaction Profiling via Molecular Docking Simulations

Molecular docking is a computational technique used extensively to predict how a small molecule like a thiazole derivative binds to a macromolecular target, typically a protein. mdpi.comnih.gov This method explores numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions, providing a prediction of the binding affinity and the specific interactions involved.

Studies on various thiazole derivatives have demonstrated their ability to bind to a wide range of protein targets, including enzymes implicated in cancer and infectious diseases. ekb.egresearchgate.net For example, docking studies of thiazole-pyrazole analogues revealed binding affinities ranging from -4.8558 to -8.3673 kcal/mol, with key interactions including hydrogen bonds and π-π stacking. nih.gov In another study, thiazole-based Schiff bases were docked against the DNA gyrase B enzyme, with calculated binding affinities between -6.0 and -7.5 kcal/mol, which compared favorably to the standard drug amoxicillin. nih.gov These simulations provide detailed 3D models of the ligand-protein complex, highlighting the crucial amino acid residues involved in the interaction and guiding further optimization of the lead compounds. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Thiazole Derivatives This table summarizes binding affinity data from docking simulations of various thiazole derivatives against different biological targets.

Pharmacological and Biomedical Research Applications of Ethyl 4 Ethylthiazole 2 Carboxylate and Its Analogues

Role as a Key Intermediate in Medicinal Chemistry and Drug Discovery

Ethyl 4-ethylthiazole-2-carboxylate and its related structures serve as versatile key intermediates in the synthesis of a multitude of biologically active molecules. The thiazole (B1198619) nucleus is a fundamental component of several therapeutic agents, including those with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbohrium.combenthamdirect.comnih.gov The structural versatility of the thiazole ring allows for modifications that can lead to compounds with enhanced biological activity and optimized pharmacokinetic properties. spast.orgontosight.ai

The synthesis of various thiazole derivatives often starts from foundational molecules like ethyl 2-aminothiazole-4-carboxylate. researchgate.netcbijournal.com These intermediates can undergo a series of chemical reactions, such as sulfonation and sulfonamide coupling, to produce a diverse library of compounds for screening. cbijournal.com For instance, derivatives of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate are key intermediates in the preparation of Febuxostat, a drug used for treating hyperuricemia and gouty arthritis. google.com This highlights the critical role of such thiazole carboxylate esters in the drug development pipeline.

The broad applicability of the thiazole scaffold is further evidenced by its presence in natural products like Vitamin B1 (Thiamine) and its role as a core structure in numerous synthetic drugs. nih.govnih.gov Researchers continue to explore new synthetic methodologies for creating novel thiazole derivatives to address a wide range of diseases. nih.govresearchgate.net

Preclinical Investigations in Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can become a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). nih.govrsc.orgnih.gov The development of ALK inhibitors has revolutionized the treatment of ALK-positive cancers. nih.gov

The thiazole scaffold has been instrumental in the design of novel and potent ALK inhibitors. nih.govresearchgate.net Medicinal chemists have utilized the thiazole ring as a core structure to synthesize new series of compounds aimed at inhibiting ALK activity. For example, a series of 2-(thiazol-2-amino)-4-arylaminopyrimidines were designed as ALK inhibitors, with some compounds showing strong potency. nih.gov

One notable study focused on designing and synthesizing thiadiazole-containing compounds derived from the structure of Crizotinib, a first-generation ALK inhibitor. researchgate.net This research led to the identification of compound B11, which demonstrated significant inhibitory activity against wild-type ALK and clinically relevant mutant forms. researchgate.net

Table 1: Inhibitory Activity of Selected Thiazole-Based ALK Inhibitors

Compound Target IC50 (nM) Cell Line Reference
Compound 53 ALK 12.4 - nih.gov
Compound B11 ALKwt 9.19 NCI-H2228 researchgate.net
Compound B11 ALKL1196M 5.57 - researchgate.net
Compound B11 ALKG1202R 15.6 - researchgate.net
Y28 ALK <20 ALK-addicted cell lines researchgate.net
Y28 ALKL1196M 0.71 - researchgate.net

IC50 values represent the concentration of the drug that inhibits 50% of the enzyme's activity.

ALK inhibitors, including those with a thiazole core, function by binding to the ATP-binding pocket of the ALK kinase domain. nih.govyoutube.com This competitive inhibition prevents the autophosphorylation of ALK, thereby blocking downstream signaling pathways that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and JAK/STAT pathways. nih.govnih.govyoutube.com The activation of these pathways is a critical step in the development of ALK-driven cancers. nih.gov ALK inhibitors effectively turn off these signals, leading to the death of cancer cells. youtube.com

A significant challenge in the treatment of ALK-positive cancers is the emergence of drug resistance. nih.govoaepublish.com Resistance can be categorized as either on-target (ALK-dependent) or off-target (ALK-independent). nih.govfrontiersin.org

On-target resistance most commonly involves secondary mutations within the ALK kinase domain itself. nih.gov These mutations can alter the conformation of the ATP-binding pocket, reducing the binding affinity of the inhibitor. nih.gov The G1202R mutation is a frequently observed resistance mutation that confers resistance to several first and second-generation ALK inhibitors. researchgate.netoaepublish.com Research has focused on developing third-generation inhibitors, like Lorlatinib, that are effective against these resistant mutants. nih.gov The development of novel thiazole-based inhibitors, such as compound B11, which shows activity against the ALKG1202R mutation, is a promising strategy to overcome this resistance. researchgate.net

Off-target resistance mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive despite the inhibition of ALK. frontiersin.org These can include the activation of other receptor tyrosine kinases like EGFR, MET, or KIT. frontiersin.org

Table 2: Common ALK Resistance Mutations

Mutation Associated Inhibitor Resistance Reference
L1196M Crizotinib oaepublish.comnih.gov
G1269A Crizotinib oaepublish.com
G1202R Crizotinib, Alectinib, Ceritinib, Brigatinib researchgate.netoaepublish.com
I1171T Alectinib, Ceritinib oaepublish.com
V1180L Alectinib, Ceritinib oaepublish.com

The research into thiazole-based ALK inhibitors has significant implications for the treatment of NSCLC, where ALK rearrangements are found in approximately 3-5% of patients. nih.govnih.gov The success of targeted therapies like ALK inhibitors has shifted the paradigm of NSCLC treatment towards a more personalized approach based on the molecular characteristics of the tumor. nih.gov

Furthermore, the strategies used to develop ALK inhibitors and to overcome resistance can be applied to other kinase targets in oncology. The thiazole scaffold continues to be a valuable tool for medicinal chemists in the design of new anticancer agents. bohrium.comspast.org For instance, novel thiazole-triazole hybrids have been synthesized to act as dual T-type calcium channel blockers and MMP-9 inhibitors to sensitize NSCLC cells to platinum-based chemotherapy. nih.gov

Exploration in Other Therapeutic Areas

The utility of this compound and its analogues extends beyond ALK inhibition and oncology. The inherent biological activity of the thiazole ring has led to its investigation in a variety of other therapeutic contexts. nih.govbenthamdirect.com

Researchers have designed and synthesized novel thiazole derivatives as potent inhibitors of ALK5, a serine-threonine kinase involved in the TGF-β signaling pathway, which plays a role in cancer progression. nih.gov One such derivative, compound 29b, was identified as a potent ALK5 inhibitor with an IC50 value of 3.7 nM. nih.gov

In another study, a series of new thiazole derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. nih.gov Compound 3b from this series showed high potency against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov

Furthermore, thiazole-based small molecules have been designed to target human lactate (B86563) dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism. nih.gov Several synthesized compounds showed significant anticancer activity in various cancer cell lines. nih.gov The thiazole scaffold has also been utilized in the development of antimicrobial agents, with some derivatives showing promising activity against various bacterial and fungal strains. researchgate.netcbijournal.com

This broad range of applications underscores the importance of this compound and its analogues as foundational structures in the ongoing search for new and effective medicines. nih.govbenthamdirect.com

In Vitro and In Vivo Pharmacological Assay Methodologies for Thiazole Derivatives

The pharmacological evaluation of thiazole derivatives, including analogues of this compound, involves a multi-tiered approach utilizing both in vitro and in vivo assay systems. These methodologies are essential for determining the biological activity, potency, and selectivity of newly synthesized compounds.

In Vitro Assays

In vitro assays are the first line of investigation, offering a controlled environment to assess the direct effects of compounds on specific biological targets. A commonly used technique is the MTT assay , which measures the metabolic activity of cells to determine cytotoxicity. mdpi.com This assay was employed to evaluate the in vitro cytotoxic activity of newly synthesized thiazole derivatives against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). mdpi.com Similarly, the antiproliferative effects of novel ethyl thiazole carboxylate-acetamide derivatives were tested against A549 (non-small cell lung carcinoma), Caco-2 (colorectal adenocarcinoma), and SH-SY5Y (neuroblastoma) cell lines. dergipark.org.tr Another method to assess cytotoxicity is the clonogenic assay , which determines the ability of a single cell to grow into a colony, providing insights into the long-term effects of a compound on cell proliferation.

For antimicrobial screening, the microdilution method is frequently used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of thiazole derivatives against a panel of bacteria and fungi. nih.gov For instance, a series of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were evaluated for their antibacterial potential against Gram-positive bacteria and antifungal activity against Candida albicans. nih.gov

Specialized cell-based assays are also employed to investigate specific mechanisms. For example, the matrigel invasion assay is used to assess the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis. This assay was utilized to demonstrate the inhibitory effect of certain thiazole derivatives on the invasion of metastatic breast cancer cells.

In Vivo Assays

Promising compounds identified through in vitro screening are often advanced to in vivo studies to evaluate their efficacy and pharmacological properties in a whole-organism context. Animal models, typically mice, are used to simulate human diseases.

For anticancer research, xenograft models are common. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the thiazole derivative on tumor growth is monitored. For central nervous system investigations, the influence of synthesized 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, a related heterocyclic structure, was screened in an in vivo mouse model. nih.gov

Anti-inflammatory properties of thiazole derivatives have also been assessed in vivo. For example, the protective effect of a benzothiazole (B30560) derivative was demonstrated in a mouse model of DSS (dextran sulfate (B86663) sodium)-induced acute colitis. researchgate.net

Enzymatic Activity and Receptor Binding Studies

To elucidate the specific molecular targets of thiazole derivatives, enzymatic activity and receptor binding assays are indispensable. These studies provide quantitative measures of a compound's potency and selectivity, guiding structure-activity relationship (SAR) studies and lead optimization.

Enzymatic Activity Assays

The inhibitory potential of thiazole derivatives against various enzymes is a major area of investigation. The IC50 value , representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter determined in these assays.

For instance, the acetylcholinesterase (AChE) inhibitory activity of thiazole-based derivatives has been assessed, with some compounds showing potent inhibition with IC50 values in the nanomolar range. acs.org The inhibitory effects of thiazole derivatives on other enzymes such as urease, cyclooxygenase (COX-1 and COX-2), and PI3K/mTOR have also been extensively studied. researchgate.netacs.orgnih.gov For example, a series of new thiazole carboxamide derivatives were evaluated for their selective inhibition of COX-1 and COX-2 enzymes using commercially available inhibitor screening assay kits. acs.orgnih.gov

The following table summarizes the enzymatic inhibitory activity of various thiazole derivatives:

Compound ClassEnzyme TargetIC50 ValueSource
Thiazole-based derivativesAcetylcholinesterase (AChE)103.24 nM (Compound 10) acs.org
Thiazole-based derivativesAcetylcholinesterase (AChE)108.94 nM (Compound 16) acs.org
2-Amino-6-arylbenzothiazolesUrease6.01 µM (Compound 3b) researchgate.net
Thiazole carboxamide derivativesCOX-10.239 µM (Compound 2b) nih.gov
Thiazole carboxamide derivativesCOX-20.191 µM (Compound 2b) nih.gov
Thiazole derivativesPI3Kα0.086 µM (Compound 3b) nih.gov
Thiazole derivativesmTOR0.221 µM (Compound 3b) nih.gov

Receptor Binding Studies

Receptor binding assays are crucial for identifying and characterizing the interaction of thiazole derivatives with specific cellular receptors. These assays typically use radiolabeled ligands to compete with the test compound for binding to the receptor. The Ki value , or inhibition constant, is determined from these experiments and represents the affinity of the compound for the receptor.

For example, the binding affinity and functional activity of novel thiazole and benzothiazole derivatives on cannabinoid receptors (CB1 and CB2) have been evaluated. researchgate.net A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides exhibited high affinity and selectivity for CB2 receptors, with Ki values in the low nanomolar to picomolar range. researchgate.net In another study, the binding affinity of substituted thiazoles to the 5-HT6 serotonin (B10506) receptor was investigated using a radioligand binding assay. researchgate.net

The table below presents the receptor binding affinities for selected thiazole derivatives:

Compound ClassReceptor TargetKi ValueSource
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamidesCannabinoid Receptor 2 (CB2)1 nM (Compound 86a) researchgate.net
Thiazole-bearing compoundsAdenosine A2A Receptor- nih.gov
Substituted Thiazoles5-HT6 Receptor- researchgate.net

These detailed pharmacological investigations, from broad cellular effects to specific molecular interactions, are vital for advancing our understanding of thiazole derivatives like this compound and for the rational design of new therapeutic agents.

Methodological Frameworks and Analytical Approaches in Ethyl 4 Ethylthiazole 2 Carboxylate Research

Advanced Chromatographic Separation and Purity Assessment Techniques

The isolation and purification of Ethyl 4-ethylthiazole-2-carboxylate and related derivatives are often achieved through advanced chromatographic techniques. Column chromatography is a fundamental method used for the purification of reaction products. nih.gov For instance, in the synthesis of related thiazole (B1198619) derivatives, flash column chromatography using a hexane-ethyl acetate (B1210297) eluent system has been effectively employed to purify the target compounds. nih.gov

High-performance liquid chromatography (HPLC) is another indispensable tool for assessing the purity of thiazole compounds. It offers high resolution and sensitivity, making it suitable for detecting and quantifying impurities. The purity of precursors and final products in multi-step syntheses is often confirmed using HPLC, alongside other spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS). bldpharm.com In the synthesis of a precursor for Febuxostat, a derivative of thiazolecarboxylate, achieving a high purity of over 99.0% was a key objective, underscoring the importance of precise purity assessment methods. google.com

TechniqueApplication in Thiazole ResearchKey Advantages
Column ChromatographyPurification of synthesized thiazole derivatives. nih.govAdaptable to various scales, effective for separating complex mixtures.
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of this compound and its intermediates. bldpharm.comHigh resolution, sensitivity, and reproducibility.
Gas Chromatography (GC)Analysis of volatile thiazole derivatives, often used in flavor and fragrance applications. sigmaaldrich.comExcellent for separating and analyzing volatile and thermally stable compounds.

Strategies for Reaction Monitoring and Process Control

Effective monitoring and control of the reaction process are critical for maximizing the yield and purity of this compound. The synthesis of thiazole derivatives often involves multi-step reactions where monitoring the progress of each step is essential. google.com

Techniques such as thin-layer chromatography (TLC) are commonly used for rapid, qualitative monitoring of reaction progress, allowing chemists to determine the optimal reaction time and ensure the complete consumption of starting materials. For more detailed analysis, aliquots of the reaction mixture can be analyzed by HPLC or GC to quantify the formation of the product and the presence of any by-products.

In industrial settings, process analytical technology (PAT) tools may be employed for real-time monitoring and control of critical process parameters. This can involve the use of in-line spectroscopic techniques (e.g., FTIR, Raman) to follow the concentration of reactants and products throughout the synthesis. The synthesis of a Febuxostat precursor, for example, involved heating the reaction mass to 130-140°C and maintaining that temperature for 16 hours, highlighting the need for precise temperature control. google.com

Quantitative Analysis Methods for Compound Concentration Determination

Accurate determination of the concentration of this compound is crucial for various applications, from quality control of synthesized batches to its use in further research. Spectrophotometric and chromatographic methods are the primary techniques for quantitative analysis.

UV-Visible spectrophotometry can be a straightforward method for concentration determination, provided the compound has a distinct chromophore and the sample matrix is not overly complex. However, for more complex samples or when higher selectivity is required, HPLC with a UV detector is the method of choice. By creating a calibration curve with standards of known concentration, the concentration of the analyte in an unknown sample can be accurately determined.

For instance, in the evaluation of the biological activity of thiazole derivatives, accurate concentration determination is essential for calculating metrics like the half-maximal inhibitory concentration (IC50). acs.org

Bioanalytical Method Development for Biological Samples

Studying the pharmacokinetic and pharmacodynamic properties of this compound requires the development of sensitive and selective bioanalytical methods to measure its concentration in biological matrices such as plasma, urine, and tissues. youtube.com These methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. youtube.com The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). youtube.com

Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any metabolites.

Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent and daughter ions of the analyte, providing high selectivity through multiple reaction monitoring (MRM).

Method Validation: The developed method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, range, and stability.

The study of thiazole derivatives as potential therapeutic agents often involves in vitro and in vivo experiments where their concentrations in biological samples need to be accurately measured. nih.govnih.gov

MethodSample Preparation TechniqueApplication
LC-MS/MSProtein Precipitation (PPT) youtube.comRapid removal of proteins from plasma or serum samples.
Liquid-Liquid Extraction (LLE) youtube.comSeparation of analytes based on their differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE) youtube.comSelective isolation of analytes from a complex matrix using a solid sorbent.

Future Research Directions and Translational Perspectives for Ethyl 4 Ethylthiazole 2 Carboxylate

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of ethyl 4-ethylthiazole-2-carboxylate and related thiazole (B1198619) derivatives is geared towards "green chemistry" principles to enhance efficiency and sustainability. researchgate.netresearchgate.net Traditional methods for creating thiazole rings, such as the Hantzsch synthesis, often rely on hazardous reagents and solvents, leading to significant chemical waste. researchgate.nettandfonline.com Modern approaches aim to mitigate these environmental concerns by employing novel techniques.

Future synthetic strategies will likely focus on:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. researchgate.netmdpi.com

Green Catalysts: The development and use of recyclable and environmentally benign catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, are becoming more common. researchgate.netacs.org These catalysts can be easily recovered and reused, reducing waste and cost. researchgate.netmdpi.com

Multi-Component Reactions (MCRs): MCRs combine multiple starting materials in a single step to form complex products, which is an efficient and sustainable approach to generating diverse thiazole derivatives. researchgate.netacs.org

Aqueous Media and Green Solvents: Replacing traditional organic solvents with water or other green alternatives like glycerol (B35011) is a key focus for sustainable synthesis. researchgate.netresearchgate.net

A comparative look at traditional versus green synthetic approaches highlights the drive for innovation:

FeatureTraditional Synthesis (e.g., Hantzsch)Green/Sustainable Synthesis
Solvents Often hazardous organic solventsWater, ethanol-water mixtures, glycerol, or solvent-free conditions. researchgate.netresearchgate.netacs.org
Catalysts Often stoichiometric and non-recyclableRecyclable, reusable catalysts (e.g., biocatalysts, nanoparticles). mdpi.comacs.org
Energy Input Conventional heating (often prolonged)Microwave irradiation, ultrasonic irradiation. researchgate.netmdpi.com
Efficiency Can be multi-step with lower yieldsOften one-pot, multi-component reactions with higher yields. researchgate.netacs.org
Byproducts Can generate significant harmful wasteMinimized waste production. researchgate.net

Diversification of Biomedical Applications Beyond Current Research Foci

The thiazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.govjetir.org While specific research on this compound is still emerging, the broader family of thiazole derivatives provides a roadmap for future investigations.

Currently, many thiazole-containing drugs are used as antibiotics, anticancer agents, and anti-inflammatory treatments. mdpi.comresearcher.life Future research could diversify the applications of this compound and its analogues into new therapeutic areas. For instance, some thiazole derivatives have shown promise as antiglycating agents, which could be relevant for diabetic complications. researchgate.net Others have been investigated as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme targeted in cancer therapy. acs.orgnih.gov

Potential future biomedical applications could include:

Neurodegenerative Diseases: Investigating the potential of thiazole derivatives to modulate pathways involved in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: Exploring their role in managing conditions beyond diabetes, such as obesity or metabolic syndrome.

Antiparasitic Agents: Developing new treatments for diseases like leishmaniasis or malaria, where drug resistance is a growing concern. jetir.org

Integration of High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new therapeutic uses for this compound, modern drug discovery platforms are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. nih.gov When combined with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, the discovery process can be significantly expedited. nih.govbenthamdirect.com

A future workflow could involve:

Library Synthesis: Using combinatorial and parallel synthesis techniques to create a library of derivatives based on the this compound scaffold. nih.govacs.org This would involve systematically altering the substituents on the thiazole ring.

HTS Campaigns: Screening this library against a wide range of biological targets, such as kinases, proteases, or specific receptors, to identify "hits". nih.gov

Hit-to-Lead Optimization: Using the screening data to inform the design and synthesis of more potent and selective compounds, rapidly advancing promising candidates. semanticscholar.org

This approach allows for a systematic exploration of the chemical space around the core molecule, maximizing the chances of discovering novel biological activities.

Advancements in Targeted Drug Delivery Systems Utilizing Thiazole Scaffolds

The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent molecules. The thiazole scaffold itself can be incorporated into or used to target such systems. Future research in this area could focus on using the physicochemical properties of thiazole derivatives to design novel nanomedicines. nih.gov

Potential avenues for exploration include:

Thiazole-Conjugated Nanoparticles: Attaching thiazole-based molecules to nanoparticles to specifically target cancer cells or other diseased tissues.

Smart Nanocarriers: Designing drug delivery systems that respond to specific stimuli in the microenvironment of a tumor, such as pH or enzyme levels, to release their payload.

Improving Bioavailability: The lipophilic nature of some di-substituted thiazoles can be leveraged to improve the transport of drugs across biological membranes. acs.org

These strategies aim to ensure that the therapeutic agent reaches its intended target in the body, which can lead to more effective treatments.

Collaborative Research Paradigms and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a shift towards more collaborative and interdisciplinary research. rsc.org Advancing the therapeutic potential of this compound will require the combined expertise of synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. jmchemsci.comresearchgate.net

Future research paradigms will likely be characterized by:

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. rsc.org

Open Science Initiatives: Sharing data and research findings through platforms like PubChem can stimulate community-wide efforts and prevent redundant work. nih.gov

Integrated Research Teams: Bringing together experts from different fields to work on a single project can foster innovation and lead to a more holistic understanding of a compound's potential.

By fostering these collaborative environments, the scientific community can more effectively translate promising molecules like this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-ethylthiazole-2-carboxylate, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing substituted aldehydes with thiazole precursors in ethanol, catalyzed by glacial acetic acid, yields thiazole derivatives. Pressure reduction and solvent evaporation are critical for isolating the product .
  • Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. toluene), and reaction time (4–6 hours under reflux) can enhance yields. Purification via flash chromatography (silica gel, EtOAc/cyclohexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and ester functionality (e.g., ethyl group signals at δ 1.2–1.4 ppm and 4.0–4.3 ppm) .
  • IR : Stretching vibrations for C=O (ester, ~1700 cm1^{-1}) and C-S (thiazole ring, ~650 cm1^{-1}) validate structural motifs .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In Vitro Approaches :

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Antioxidant : DPPH radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. What role do substituents on the thiazole ring play in modulating biological activity?

  • Structure-Activity Relationship (SAR) :

  • The ethyl group at position 4 enhances lipophilicity, improving membrane permeability .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, potentially enhancing interactions with biological targets like enzymes or DNA .
  • Comparative studies with analogs (e.g., hydroxymethyl or cyclopropyl substituents) reveal activity variations. For example, hydroxymethyl derivatives show higher solubility but reduced potency compared to ethyl-substituted analogs .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • DFT Applications :

  • Calculate electronic properties (HOMO-LUMO gaps, electronegativity) to predict sites for nucleophilic/electrophilic attacks .
  • Global hardness and Fukui functions identify reactive regions within the molecule .
    • Docking Studies :
  • Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or viral proteases. Focus on hydrogen bonding (e.g., ester carbonyl with active-site residues) and hydrophobic contacts .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Crystallography Issues :

  • Twisted conformations (e.g., dihedral angles >80° between aromatic rings) complicate density map interpretation .
  • Hydrogen bonding networks (N–H⋯O) require high-resolution data (<1.0 Å) for accurate refinement. SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning .

Q. How should researchers address contradictory data in biological activity assays?

  • Troubleshooting Strategies :

  • Replicate Experiments : Ensure consistency in cell culture conditions (e.g., passage number, media composition) .
  • Control Compounds : Compare with known standards (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance; report confidence intervals for IC50_{50} values .

Methodological Tables

Table 1 : Comparative Biological Activities of Thiazole Derivatives

CompoundActivity (IC50_{50} or MIC)Key SubstituentReference
This compoundAntimicrobial: 12.5 µg/mL4-Ethyl
Ethyl 2-(hydroxymethyl)thiazole-4-carboxylateAnticancer: 7.50 µMHydroxymethyl
2-Aminothiazole-4-carboxylic acidAntifungal: 25 µg/mLAmino

Table 2 : Key DFT Parameters for Reactivity Prediction

ParameterValue (eV)Significance
HOMO-LUMO Gap4.2Predicts kinetic stability
Electrophilicity Index (ω)1.8Indicates electron-deficient sites
Fukui Function (f+f^+)0.15Highlights nucleophilic regions

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Feasible Synthetic Routes

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Ethyl 4-ethylthiazole-2-carboxylate
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Ethyl 4-ethylthiazole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.